molecular formula C22H22N4O2 B3311271 N-(2,4-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 946256-51-5

N-(2,4-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B3311271
CAS No.: 946256-51-5
M. Wt: 374.4 g/mol
InChI Key: DUUGMEASJBUJJK-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a synthetic hybrid compound designed for advanced pharmaceutical and medicinal chemistry research. It incorporates two privileged pharmacophores: a 1,3,4-oxadiazole ring and an indole moiety. The 1,3,4-oxadiazole scaffold is extensively investigated for its diverse biological activities and is a key structural component in various therapeutic agents . This heterocyclic system is known for its thermal stability and ability to participate in key interactions with biological targets, such as enzymes and receptors . This compound is of significant interest in drug discovery programs, particularly for screening against enzymatically-driven diseases. Structurally similar 1,3,4-oxadiazole-indole hybrids have demonstrated promising potential as inhibitors of crucial enzymes like α-glucosidase and butyrylcholinesterase (BChE) . α-Glucosidase inhibitors are relevant for managing type 2 diabetes, while BChE inhibitors are explored for the treatment of neurodegenerative disorders such as Alzheimer's disease . Furthermore, 1,3,4-oxadiazole derivatives are actively studied for their anti-proliferative effects and have shown mechanisms of action that include the inhibition of cancer-associated enzymes like thymidylate synthase, topoisomerase II, and histone deacetylases (HDAC) . Researchers can utilize this chemical as a key intermediate or precursor for constructing more complex molecular architectures or as a core structure for evaluating new structure-activity relationships (SAR). This product is intended for research use only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-4-21-24-25-22(28-21)19-12-16-7-5-6-8-18(16)26(19)13-20(27)23-17-10-9-14(2)11-15(17)3/h5-12H,4,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUGMEASJBUJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.

The compound has the molecular formula C22H22N4O2 and a molecular weight of 374.4 g/mol. Its structure features a 1H-indole moiety and an oxadiazole ring, which are known for their biological significance.

Research indicates that compounds containing oxadiazole and indole structures often exhibit significant biological activities, including anticancer and antimicrobial effects. The mechanism of action typically involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were found to be in the micromolar range, indicating moderate potency.
    Cell LineIC50 (µM)
    MCF-70.65
    HeLa2.41

These results suggest that the compound may disrupt cellular processes essential for cancer cell survival.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit carbonic anhydrases (CAs), which are enzymes implicated in tumor growth and metastasis. Specific derivatives have shown selective inhibition at nanomolar concentrations:

CompoundTarget EnzymeK_i (pM)
Compound 16ahCA IX89
Compound 16bhCA II750

This selective inhibition suggests that this compound could serve as a lead compound for developing new CA inhibitors.

Antimicrobial Activity

The compound's oxadiazole component has been associated with antimicrobial properties. Preliminary tests indicate effectiveness against several bacterial strains, although further studies are required to elucidate its full spectrum of activity.

Case Studies

A notable study explored the effects of various oxadiazole derivatives on cancer cell lines. Among these derivatives, this compound exhibited promising results in terms of selectivity and potency against specific cancer types.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Variations in Aromatic Substituents

a. N-(2,6-Dimethylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide

  • Key Differences : Replaces the 5-ethyl-oxadiazole with a sulfanyl-linked indol-3-ylmethyl group and uses a 2,6-dimethylphenyl acetamide.
  • Analytical Data : UV spectroscopy (λmax = 275 nm) was validated for quantification, with linearity (R² > 0.999) across 5–30 μg/mL .
  • Stability : Susceptible to oxidative degradation under acidic conditions, unlike the target compound’s ethyl group, which may enhance stability .

b. 2-[2-(5-Isobutyl-1,3,4-Oxadiazol-2-yl)-1H-Indol-1-yl]-N-[4-(Trifluoromethyl)Phenyl]Acetamide

  • Key Differences : Features a 5-isobutyl-oxadiazole and 4-(trifluoromethyl)phenyl group.
  • Molecular Properties : Higher molecular weight (442.44 g/mol) and logP (3.2 predicted) compared to the target compound (ethyl group: lower steric hindrance; trifluoromethyl: increased electronegativity) .
Table 1: Substituent Effects on Molecular Properties
Compound Name Oxadiazole Substituent Aromatic Substituent Molecular Weight (g/mol) LogP (Predicted)
Target Compound 5-Ethyl 2,4-Dimethylphenyl 405.45* 2.8*
N-(2,6-Dimethylphenyl)-sulfanyl derivative Sulfanyl-indol-3-ylmethyl 2,6-Dimethylphenyl 437.52 3.1
4-(Trifluoromethyl)phenyl analog 5-Isobutyl 4-(Trifluoromethyl)phenyl 442.44 3.2

*Calculated based on analogous structures in .

Functional Group Modifications in Oxadiazole Derivatives

a. Benzofuran-Oxadiazole Hybrids
Compounds like 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide exhibit potent antimicrobial activity (MIC = 4–8 μg/mL against S. aureus), attributed to the benzofuran’s planar aromatic system . In contrast, the target compound’s indole-oxadiazole scaffold may prioritize kinase or protease inhibition due to hydrogen-bonding capacity.

b. Thiadiazole vs. Oxadiazole Cores
Replacing oxadiazole with thiadiazole (e.g., N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide) introduces sulfur, enhancing polarizability but reducing metabolic stability .

Key Research Findings

Stability : The 5-ethyl-oxadiazole in the target compound likely resists oxidative degradation better than sulfanyl analogs, which degrade under acidic conditions .

Lipophilicity : The 2,4-dimethylphenyl group provides moderate logP (2.8), favoring blood-brain barrier penetration compared to polar trifluoromethyl derivatives .

Synthetic Flexibility : Acetamide-oxadiazole hybrids are synthetically accessible via refluxing hydrazides with carbon disulfide or coupling chloroarylacetamides .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., acetic acid reflux) . Subsequent coupling of the oxadiazole moiety to the indole core requires Ullmann or Buchwald-Hartwig amination, with palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) to enhance efficiency . Yield optimization involves controlling temperature (80–100°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for indole-to-oxadiazole). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H-NMR : Key signals include the indole NH proton (δ 10.2–11.5 ppm), acetamide methyl groups (δ 2.1–2.4 ppm), and oxadiazole-linked ethyl group (δ 1.3–1.5 ppm, triplet) .
  • ¹³C-NMR : The carbonyl group of the acetamide (δ 168–170 ppm) and oxadiazole C=N (δ 160–165 ppm) are critical markers .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error tolerance .

Q. How can researchers design initial in vitro assays to evaluate this compound’s enzyme inhibition potential?

  • Methodological Answer : For lipoxygenase (LOX) or cyclooxygenase (COX) inhibition:

  • LOX Assay : Use linoleic acid as substrate, monitor hydroperoxide formation at 234 nm .
  • COX-2 Assay : Employ a fluorometric kit (e.g., Cayman Chemical) with arachidonic acid substrate and measure prostaglandin E₂ (PGE₂) production via ELISA .
  • Controls : Include NDGA (LOX inhibitor) and celecoxib (COX-2 inhibitor) for validation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally similar indole-oxadiazole acetamides?

  • Methodological Answer : Contradictions often arise from substituent effects or assay variability. For example:

  • Substituent Analysis : Compare the 5-ethyl group on the oxadiazole (this compound) vs. 5-chlorophenyl (). Chlorine increases electronegativity, enhancing enzyme binding but reducing solubility .
  • Assay Conditions : Standardize pH (7.4 for physiological relevance) and pre-incubation time (10–30 min) to minimize variability .

Q. How can molecular docking predict this compound’s binding affinity with anti-apoptotic proteins like Bcl-2/Mcl-1?

  • Methodological Answer :

  • Protein Preparation : Retrieve Bcl-2/Mcl-1 crystal structures (PDB: 2W3L, 3MKV). Remove water molecules and add polar hydrogens.
  • Ligand Preparation : Optimize the compound’s geometry using DFT (B3LYP/6-31G*).
  • Docking Software : Use AutoDock Vina with a grid box covering the BH3-binding pocket. Key interactions: hydrogen bonds between the acetamide carbonyl and Arg263 (Bcl-2), and π-π stacking of the indole with Phe101 .

Q. What challenges arise in regioselective functionalization of the indole and oxadiazole rings, and how can catalysts address them?

  • Methodological Answer :

  • Indole C-2 vs. C-3 Reactivity : The oxadiazole at C-2 directs electrophilic substitution to C-5 of the indole. Use NIS (N-iodosuccinimide) in DCM at 0°C for selective iodination .
  • Oxadiazole Modifications : Pd-catalyzed cross-coupling (Suzuki-Miyaura) at the 5-ethyl position requires bulky ligands (SPhos) to prevent dimerization .

Data Analysis and Optimization

Q. How should researchers analyze dose-response discrepancies in cytotoxicity studies across cell lines?

  • Methodological Answer :

  • Cell Line Variability : Test in both adherent (HeLa) and suspension (Jurkat) cells. Use MTT assays with 72-hour exposure and IC₅₀ calculations (GraphPad Prism).
  • Mechanistic Confounders : Check for off-target effects via Western blot (e.g., PARP cleavage for apoptosis) .

Q. What computational tools can optimize the compound’s pharmacokinetic profile while retaining activity?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to assess logP (aim for 2–3), and BOILED-Egg model for blood-brain barrier permeability.
  • Metabolic Stability : Simulate CYP3A4 metabolism with StarDrop’s P450 Module. Introduce fluorine at the 4-position of the phenyl ring to block hydroxylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

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